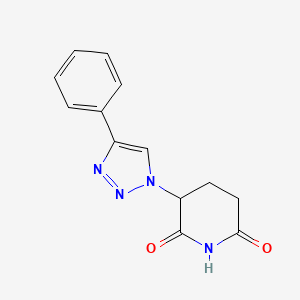
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,6-Piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,6-Piperidinedione is a heterocyclic compound that features a triazole ring and a piperidinedione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,6-Piperidinedione typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The piperidinedione moiety can be introduced through subsequent reactions involving appropriate starting materials and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,6-Piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,6-Piperidinedione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,6-Piperidinedione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidinedione moiety can interact with active sites through various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
4-phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the piperidinedione moiety.
1H-1,2,3-triazole, 4-phenyl-: Another similar compound with a triazole ring and phenyl group.
Uniqueness
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,6-Piperidinedione is unique due to the combination of the triazole and piperidinedione moieties. This dual functionality allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
分子式 |
C13H12N4O2 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
3-(4-phenyltriazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c18-12-7-6-11(13(19)14-12)17-8-10(15-16-17)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,14,18,19) |
InChIキー |
IBWFBEDZUMLCMG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C=C(N=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



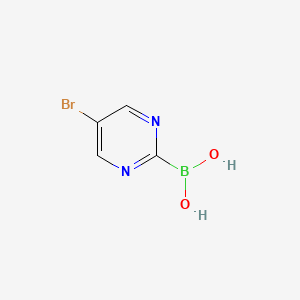
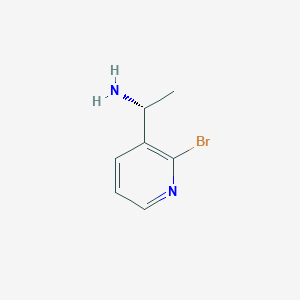
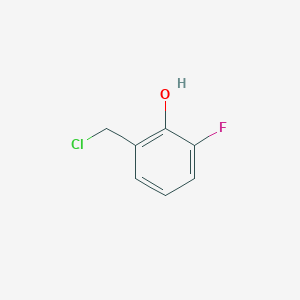

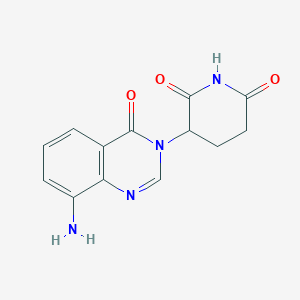
![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
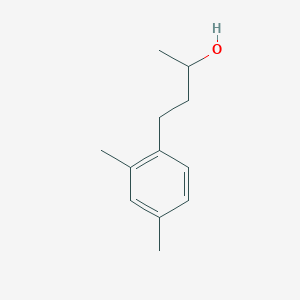
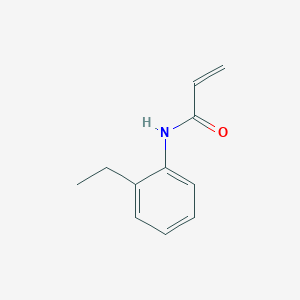
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
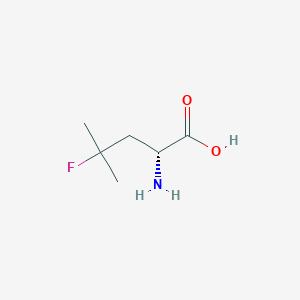
aminedihydrochloride](/img/structure/B13555094.png)
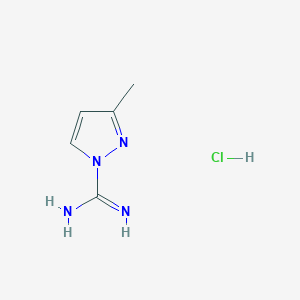
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
